2-Anhydro-3-fluoro-quinic acid
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Overview
Description
2-Anhydro-3-Fluoro-Quinic Acid is an organic compound belonging to the class of quinic acids and derivatives. These compounds contain a quinic acid moiety, which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3, 4, and 5, as well as a carboxylic acid at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anhydro-3-Fluoro-Quinic Acid typically involves the fluorination of quinic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Anhydro-3-Fluoro-Quinic Acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced quinic acid derivatives.
Substitution: Substituted quinic acid derivatives.
Scientific Research Applications
2-Anhydro-3-Fluoro-Quinic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Anhydro-3-Fluoro-Quinic Acid involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. One known target is 3-dehydroquinate dehydratase, an enzyme involved in the shikimate pathway . The compound inhibits the enzyme’s activity, thereby affecting the biosynthesis of aromatic amino acids and other essential metabolites .
Comparison with Similar Compounds
Quinic Acid: A naturally occurring cyclitol with similar structural features but lacking the fluorine atom.
3-Fluoro-Quinic Acid: A derivative with a fluorine atom at a different position.
2,3-Anhydro-Quinic Acid: A compound with a similar anhydro structure but without the fluorine atom.
Uniqueness: 2-Anhydro-3-Fluoro-Quinic Acid is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H9FO5 |
---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
(1R,4S,5R)-3-fluoro-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO5/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h1,4-5,9-10,13H,2H2,(H,11,12)/t4-,5-,7+/m1/s1 |
InChI Key |
DGZQZSSRYAJDAX-XAHCXIQSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C(=C[C@]1(C(=O)O)O)F)O)O |
Canonical SMILES |
C1C(C(C(=CC1(C(=O)O)O)F)O)O |
Origin of Product |
United States |
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